molecular formula C17H16N4O2S B12524963 2-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol

2-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol

Cat. No.: B12524963
M. Wt: 340.4 g/mol
InChI Key: SFVQMJOLRKAVFG-UHFFFAOYSA-N
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Description

2-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol typically involves the reaction of 4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol with substituted phenacyl bromides in the presence of an equimolar quantity of potassium hydroxide. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolothiadiazoles, such as:

Uniqueness

What sets 2-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the ethoxy group on the phenyl ring and the hydroxyl group on the triazolothiadiazole core contribute to its distinct reactivity and biological activity profile .

Properties

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

2-[3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol

InChI

InChI=1S/C17H16N4O2S/c1-2-23-12-9-7-11(8-10-12)15-18-19-17-21(15)20-16(24-17)13-5-3-4-6-14(13)22/h3-10,16,20,22H,2H2,1H3

InChI Key

SFVQMJOLRKAVFG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2NC(S3)C4=CC=CC=C4O

Origin of Product

United States

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